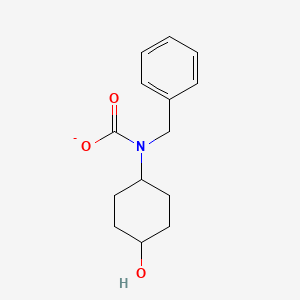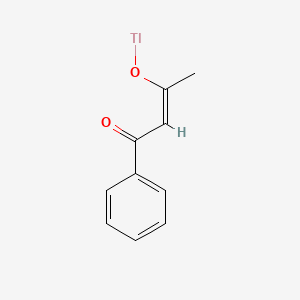![molecular formula C180H254N12O18 B1516139 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol CAS No. 1093077-77-0](/img/structure/B1516139.png)
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol (HUPM) is a novel compound synthesized by the reaction of 4-hexylphenylazophenol and 1,2,3,4,5,6-hexa-O-acetyl-D-mannitol. HUPM is a unique compound with a wide range of potential applications in various fields, including pharmaceuticals, biochemistry, and medical research. This article will provide an overview of HUPM synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.
Scientific Research Applications
Photochemical Reversible Liquefaction and Solidification for Adhesives
Multiazobenzene compounds, including hexakis-O-[4-(phenylazo)phenoxyalkylcarboxyl]-D-mannitols and hexakis-O-[4-(4-hexylphenylazo)phenoxyalkylcarboxyl]-D-mannitols, have been studied for their photochemically reversible liquefaction and solidification at room temperature. These properties make them suitable for applications as reworkable adhesives. Their phase transitions, influenced by the azobenzene hexyl tails, methylene spacers, and sugar-alcohol structures, offer unique photoresponsive properties. This research opens avenues for the development of advanced materials in the field of adhesives, with potential for applications requiring reversible bonding properties (Akiyama et al., 2014).
Photosynthetic Mannitol Biosynthesis from CO2
The marine cyanobacterium Synechococcus sp. PCC 7002 has been genetically engineered to produce mannitol from CO2, leveraging photosynthesis. This innovative approach involves the expression of mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase to convert fructose-6-phosphate to mannitol, achieving a yield of up to 32% of cell dry weight under certain conditions. This method presents a sustainable alternative for mannitol production, with implications for carbon capture and bio-based product synthesis (Jacobsen & Frigaard, 2014).
Advanced Materials from Mannitol Derivatives
Research into the synthesis of 4-(tert-Octyl)phenol derivatives incorporating the D-mannitol substructure has shown significant anticancer activity against various human cancer cell lines. This demonstrates the potential of mannitol derivatives in medicinal chemistry and drug development, highlighting the versatility of mannitol as a building block for designing compounds with biological activity (Che et al., 2014).
Mannitol Production via Escherichia coli Biocatalyst
A novel Escherichia coli strain has been engineered to convert D-glucose to D-mannitol using mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase, with an innovative approach for cofactor (NADH) regeneration. This biotechnological advancement offers an efficient, sustainable method for mannitol production, showcasing the potential of microbial engineering in the bioproduction of value-added chemicals (Reshamwala et al., 2014).
properties
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl] 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H254N12O18/c1-7-13-19-61-79-147-91-103-153(104-92-147)181-187-159-115-127-165(128-116-159)199-139-73-55-43-31-25-37-49-67-85-173(193)205-145-171(207-175(195)87-69-51-39-27-33-45-57-75-141-201-167-131-119-161(120-132-167)189-183-155-107-95-149(96-108-155)81-63-21-15-9-3)179(209-177(197)89-71-53-41-29-35-47-59-77-143-203-169-135-123-163(124-136-169)191-185-157-111-99-151(100-112-157)83-65-23-17-11-5)180(210-178(198)90-72-54-42-30-36-48-60-78-144-204-170-137-125-164(126-138-170)192-186-158-113-101-152(102-114-158)84-66-24-18-12-6)172(208-176(196)88-70-52-40-28-34-46-58-76-142-202-168-133-121-162(122-134-168)190-184-156-109-97-150(98-110-156)82-64-22-16-10-4)146-206-174(194)86-68-50-38-26-32-44-56-74-140-200-166-129-117-160(118-130-166)188-182-154-105-93-148(94-106-154)80-62-20-14-8-2/h91-138,171-172,179-180H,7-90,139-146H2,1-6H3/t171-,172-,179-,180-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCHOYXACRXKRI-RDXCSIDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCOC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCCCC)OC(=O)CCCCCCCCCCOC5=CC=C(C=C5)N=NC6=CC=C(C=C6)CCCCCC)OC(=O)CCCCCCCCCCOC7=CC=C(C=C7)N=NC8=CC=C(C=C8)CCCCCC)OC(=O)CCCCCCCCCCOC9=CC=C(C=C9)N=NC1=CC=C(C=C1)CCCCCC)OC(=O)CCCCCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCOC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCCCC)OC(=O)CCCCCCCCCCOC5=CC=C(C=C5)N=NC6=CC=C(C=C6)CCCCCC)OC(=O)CCCCCCCCCCOC7=CC=C(C=C7)N=NC8=CC=C(C=C8)CCCCCC)OC(=O)CCCCCCCCCCOC9=CC=C(C=C9)N=NC1=CC=C(C=C1)CCCCCC)OC(=O)CCCCCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C180H254N12O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2874 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



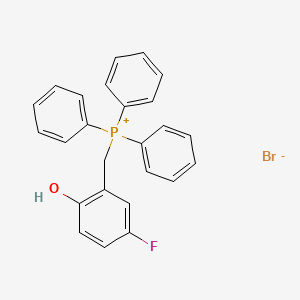
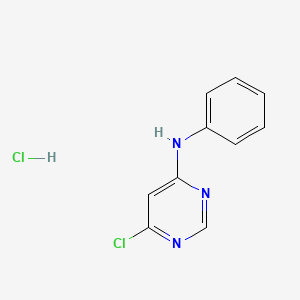


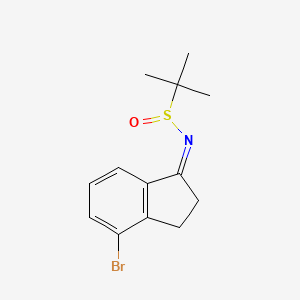
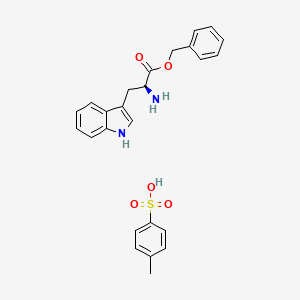
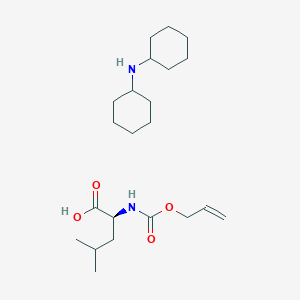
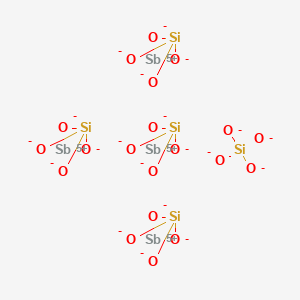
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
